molecular formula C13H17N B14259078 7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- CAS No. 222835-93-0

7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-

Cat. No.: B14259078
CAS No.: 222835-93-0
M. Wt: 187.28 g/mol
InChI Key: UGKRTBFRRVRQTP-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]heptane, 7-(2-methylphenyl)- is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a halogenated compound. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Azabicyclo[4.1.0]heptane
  • 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-

Uniqueness

7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can provide specific advantages in certain applications.

Properties

CAS No.

222835-93-0

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

7-(2-methylphenyl)-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H17N/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13(12)14/h2-3,6-7,12-13H,4-5,8-9H2,1H3

InChI Key

UGKRTBFRRVRQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3C2CCCC3

Origin of Product

United States

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